Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The biphenyl chromophore absorbs in the 250–270 nm range (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions. Substitution with electron-withdrawing groups (ester, bromomethyl) induces a bathochromic shift compared to unsubstituted biphenyl.
Properties
IUPAC Name |
methyl 4-[3-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYFRQHXNQEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735794 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311291-88-9 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Solvent Optimization
The choice of organic solvent significantly influences reaction efficiency and selectivity. Cyclohexane, dichloromethane, and carbon tetrachloride have been employed, with dichloromethane yielding 93% product under optimized conditions. Polar aprotic solvents like acetonitrile are avoided due to undesired side reactions. The table below summarizes solvent effects on yield and byproduct formation:
| Solvent | Temperature (°C) | Yield (%) | Dibrominated Byproduct (%) |
|---|---|---|---|
| Cyclohexane | 15–20 | 93 | <0.2 |
| Dichloromethane | 20–25 | 93 | <0.2 |
| Carbon tetrachloride | 25 | 93 | <0.2 |
| Ethyl acetate | 40 | 92 | <0.3 |
Temperature and Stoichiometric Considerations
The reaction is performed at 5–80°C, with optimal results at 15–25°C. Lower temperatures reduce radical-mediated side reactions, while higher temperatures accelerate bromine generation. Stoichiometric ratios of NaBrO₃:NaHSO₃ vary from 1:1 to 3:1, with excess NaBrO₃ ensuring complete conversion of the methyl group to bromomethyl. For instance, a 3:1 molar ratio of NaBrO₃ to precursor in cyclohexane/water achieves 93% yield.
Industrial-Scale Synthesis and Process Optimization
Scalable production requires continuous flow reactors and aqueous-organic biphasic systems to enhance mixing and heat transfer. A representative industrial protocol involves:
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Dissolving 4-methyl-[1,1'-biphenyl]-4-carboxylate (1 mol) in dichloromethane.
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Adding NaBrO₃ (2.05 mol) in water, followed by dropwise addition of Na₂S₂O₅ (2.05 mol) over 1 hour at 15–20°C.
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Stirring for 4 hours, followed by phase separation and crystallization.
This method produces 253 g (93%) of product with ≤0.2% dibrominated impurity, suitable for pharmaceutical applications.
Mechanistic Insights into the Bromination Process
The reaction proceeds via in situ generation of HBr from NaBrO₃ and NaHSO₃, which brominates the methyl group through an electrophilic substitution mechanism. The aqueous phase stabilizes intermediates, while the organic phase solubilizes the aromatic precursor. Radical pathways are suppressed due to the absence of initiators like AIBN, ensuring selectivity for monobromination.
Byproduct Analysis and Purity Control
Critical to pharmaceutical applications, the dibrominated derivative (4,4'-dibromomethyl-[1,1'-biphenyl]-4-carboxylate) is minimized to <0.2% through:
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Stoichiometric control : Limiting bromine equivalents to 1.1–1.3 per methyl group.
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Solvent selection : Dichloromethane and cyclohexane reduce radical chain propagation.
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Temperature modulation : Maintaining 15–25°C prevents over-bromination.
Comparative Evaluation of Synthetic Approaches
While alternative methods (e.g., N-bromosuccinimide under radical conditions) exist, the NaBrO₃/NaHSO₃ system offers superior scalability and cost-effectiveness. Traditional bromine (Br₂) is avoided due to handling hazards and lower selectivity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The biphenyl structure allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The biphenyl structure provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or protein binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
(a) Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate
- Structure : Bromomethyl at 4', carboxylate at 2-position.
- This isomer is noted in pharmaceutical impurity standards .
(b) 2-(Bromomethyl)-4-fluoro-4′-methyl-1,1′-biphenyl (1d)
- Structure : Bromomethyl at 2-position, fluorine at 4-position, methyl at 4′.
- Key Differences : The fluorine atom introduces electron-withdrawing effects, which could stabilize intermediates in coupling reactions. The 2-position bromomethyl group may face increased steric hindrance compared to 3'-substituted analogs, affecting reaction yields .
Functional Group Variations
(a) Methyl 3'-(3-(Bis(2-cyano-5-methoxyphenyl)amino)-3-oxopropyl)-5'-fluoro-[1,1'-biphenyl]-4-carboxylate (2e)
- Structure: Contains a fluoro group at 5' and a bulky bis(cyano-methoxyphenyl)amino-oxopropyl chain.
- Key Differences: The additional fluorine and complex substituent increase molecular weight (evidenced by MS data) and reduce solubility in nonpolar solvents. Such modifications are tailored for specific biological targeting or material properties .
(b) Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate
- Structure : Formyl group at 4', ethyl carboxylate at 3-position.
- Key Differences : The formyl group enables Schiff base formation, making this compound useful in coordination chemistry and sensor design. Unlike bromomethyl, the formyl group participates in condensation rather than alkylation or coupling .
Halogen and Leaving Group Comparisons
(a) Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate
- Structure : Chloro at 4', methyl at 3'.
- Key Differences : Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in nucleophilic substitutions. However, the methyl group at 3' may enhance stability in acidic conditions .
(b) 3-Hydroxy-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Structure : Hydroxyl groups at 3 and 3', carboxylic acid at 4.
- Key Differences : The hydroxyl groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility. This contrasts with the lipophilic bromomethyl and methyl carboxylate groups in the parent compound .
Biological Activity
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
This compound is a derivative of biphenyl carboxylic acid, characterized by the presence of a bromomethyl group. The synthesis typically involves:
- Starting Materials : Biphenyl derivatives and carboxylic acids.
- Reagents : Bromomethylation agents such as bromomethane.
- Conditions : Standard organic synthesis conditions including temperature control and solvent choice (e.g., dichloromethane).
The compound can undergo various chemical reactions, including substitution and oxidation, which can modify its biological activity significantly .
The proposed mechanism of action for this compound involves:
- Electrophilic Interactions : The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
- Targeting Enzymes : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antimicrobial Evaluation : A study synthesized various biphenyl derivatives and tested them against a range of microorganisms. Compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .
- Cytotoxicity Studies : Research indicated that brominated biphenyl compounds exhibited lower cytotoxicity than their unmodified analogs, suggesting a safer profile for therapeutic applications .
- Structure-Activity Relationship (SAR) : Analysis of different derivatives revealed that the presence of the bromomethyl group is crucial for enhancing biological activity. Modifications at this position significantly altered the efficacy against microbial targets .
Data Summary Table
Q & A
Q. What are the key considerations when designing a synthesis route for Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate to ensure high yield and purity?
Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to construct the biphenyl core, followed by bromomethylation at the 3'-position. Key steps include:
- Precursor Selection: Use methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate as a starting material, introducing bromine via radical bromination (N-bromosuccinimide, AIBN initiator) .
- Reaction Optimization: Control temperature (60–80°C) and solvent polarity (e.g., CCl₄ or DCM) to minimize di-bromination byproducts.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Critical Data:
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Bromination Temp. | 70°C | 65–75% |
| Solvent | CCl₄ | Purity >95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Focus on the biphenyl protons (δ 7.2–8.0 ppm) and the bromomethyl group (δ ~4.3 ppm for CH₂Br). The ester carbonyl appears at δ ~167 ppm in 13C NMR .
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 319 (M⁺) and isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy: Identify ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Advanced Research Questions
Q. How can researchers address contradictory data between theoretical and experimental NMR spectra for this compound derivatives?
Methodological Answer:
- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., CDCl3) using implicit solvation models .
- Empirical Adjustments: If discrepancies persist (e.g., in aromatic proton shifts), verify sample purity via HPLC and assess substituent electronic effects (e.g., bromine’s deshielding impact) .
Q. What strategies optimize the bromomethyl group’s reactivity in substitution reactions while minimizing side-product formation?
Methodological Answer:
- Nucleophilic Substitution: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. For example:
- With Amines: React at 50–60°C with K₂CO₃ to neutralize HBr byproducts .
- With Thiols: Employ catalytic NaI to enhance leaving-group departure.
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Azide Substitution | NaN₃, DMF | 60°C, 12h | 80% |
| Thiolation | KSH, DMSO | RT, 6h | 70% |
- Side-Reaction Mitigation: Add molecular sieves to absorb H₂O, preventing hydrolysis of the ester group .
Q. How does the bromomethyl substituent influence the electronic and steric properties of the biphenyl core, and how can this be leveraged in medicinal chemistry?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromine increases the biphenyl system’s electrophilicity, enhancing reactivity in SN2 reactions. Compare with chloro/methyl analogs (e.g., lower activation energy for bromo derivatives) .
- Steric Considerations: The bromomethyl group introduces moderate steric bulk (~2.1 Å van der Waals radius), favoring meta-substitution in further functionalization.
- Medicinal Applications: Use as a covalent warhead in protease inhibitors (e.g., targeting cysteine residues) . Validate via kinetic assays (IC₅₀ < 1 µM) and X-ray crystallography of enzyme-inhibitor complexes.
Q. What are the challenges in achieving regioselective cross-coupling of this compound, and how can they be overcome?
Methodological Answer:
- Challenge: Competing coupling at the bromomethyl vs. ester positions.
- Solution: Use Pd/XPhos catalysts for selective C-Br activation over ester groups. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 3:1) .
- Case Study: Suzuki coupling with arylboronic acids yields biaryl products with >90% regioselectivity when conducted at 80°C in THF/H₂O .
Q. How can computational methods predict the metabolic stability of this compound derivatives in drug discovery?
Methodological Answer:
- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. The ester group is prone to hydrolysis, while bromine may hinder CYP450 oxidation .
- Validation: Compare with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 30 min desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
